molecular formula C20H25N3O2 B2672072 3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one CAS No. 899726-26-2

3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B2672072
CAS No.: 899726-26-2
M. Wt: 339.439
InChI Key: WTUZPGXXYUPTMA-UHFFFAOYSA-N
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Description

3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, an ethylamino group, and an ethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps, starting with the preparation of the cyclohexene derivative. This can be achieved through the hydrogenation of benzene to cyclohexane, followed by dehydrogenation to cyclohexene . The ethylamino group can be introduced via a nucleophilic substitution reaction using ethylamine. The final step involves the formation of the dihydropyrazinone ring through a cyclization reaction with the ethoxyphenyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Ethylamine, halogens (e.g., chlorine, bromine)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethylamino]-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-18-10-8-17(9-11-18)23-15-14-22-19(20(23)24)21-13-12-16-6-4-3-5-7-16/h6,8-11,14-15H,2-5,7,12-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUZPGXXYUPTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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